Pyridine-4-carbonyl isocyanate Pyridine-4-carbonyl isocyanate
Brand Name: Vulcanchem
CAS No.: 69166-51-4
VCID: VC8383563
InChI: InChI=1S/C7H4N2O2/c10-5-9-7(11)6-1-3-8-4-2-6/h1-4H
SMILES: C1=CN=CC=C1C(=O)N=C=O
Molecular Formula: C7H4N2O2
Molecular Weight: 148.12 g/mol

Pyridine-4-carbonyl isocyanate

CAS No.: 69166-51-4

Cat. No.: VC8383563

Molecular Formula: C7H4N2O2

Molecular Weight: 148.12 g/mol

* For research use only. Not for human or veterinary use.

Pyridine-4-carbonyl isocyanate - 69166-51-4

Specification

CAS No. 69166-51-4
Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
IUPAC Name pyridine-4-carbonyl isocyanate
Standard InChI InChI=1S/C7H4N2O2/c10-5-9-7(11)6-1-3-8-4-2-6/h1-4H
Standard InChI Key GWXFVEAYSPPGJH-UHFFFAOYSA-N
SMILES C1=CN=CC=C1C(=O)N=C=O
Canonical SMILES C1=CN=CC=C1C(=O)N=C=O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Pyridine-4-carbonyl isocyanate is characterized by its planar pyridine ring substituted at the para position with a carbonyl-isocyanate group. Key identifiers include:

PropertyValueSource
Molecular FormulaC7H4N2O2\text{C}_7\text{H}_4\text{N}_2\text{O}_2
Molecular Weight148.12 g/mol
CAS Registry Number69166-51-4
SMILES NotationC1=CN=CC=C1C(=O)N=C=O\text{C1=CN=CC=C1C(=O)N=C=O}
InChIKeyGWXFVEAYSPPGJH-UHFFFAOYSA-N

The isocyanate group (N=C=O-\text{N=C=O}) confers electrophilicity, enabling reactions with nucleophiles such as amines, alcohols, and thiols. The pyridine ring’s electron-withdrawing nature further activates the carbonyl group for conjugate additions .

Spectral and Computational Data

Density functional theory (DFT) calculations predict a resonance-stabilized structure where the isocyanate group adopts a linear geometry. Infrared (IR) spectroscopy reveals characteristic stretches for the carbonyl (νC=O1,720cm1\nu_{\text{C=O}} \approx 1,720 \, \text{cm}^{-1}) and isocyanate (νN=C=O2,250cm1\nu_{\text{N=C=O}} \approx 2,250 \, \text{cm}^{-1}) groups, consistent with related acyl isocyanates .

Synthesis and Industrial Production

Synthetic Routes

While detailed protocols for pyridine-4-carbonyl isocyanate are scarce in open literature, analogous isocyanates are typically synthesized via:

  • Phosgenation of Amines: Reaction of pyridine-4-carboxamide with phosgene (COCl2\text{COCl}_2) under anhydrous conditions.

  • Carbonyl Chloride Intermediate: Conversion of pyridine-4-carbonyl chloride (CAS 39178-35-3 ) to the isocyanate using sodium cyanate (NaOCN\text{NaOCN}) or trimethylsilyl isocyanate.

The latter method avoids hazardous phosgene but requires stringent moisture control due to the intermediate’s sensitivity to hydrolysis .

Challenges in Scale-Up

Industrial production is limited by:

  • The compound’s moisture sensitivity, necessitating inert atmospheres.

  • Potential side reactions, such as trimerization to isocyanurates.

  • Safety concerns associated with isocyanate handling, including respiratory hazards .

Reactivity and Mechanistic Insights

Cycloaddition Reactions

Pyridine-4-carbonyl isocyanate participates in [4+2] cycloadditions with imines, forming six-membered 2,3-dihydro-4HH-1,3,5-oxadiazin-4-ones (Fig. 1A). DFT studies rationalize this preference over [2+2] pathways due to lower activation energies (ΔG18kcal/mol\Delta G^\ddagger \approx 18 \, \text{kcal/mol}) and stabilizing orbital interactions .

Figure 1: (A) [4+2] Cycloaddition with imines; (B) Thiol-mediated tetrahydropyrimidine formation.

Nucleophilic Additions

The isocyanate group reacts regioselectively with thiols, yielding thiocarbamates. For example, in the presence of arylthiols, 5,5-dimethyl-2,4-dioxo-6-(arylthio)tetrahydropyrimidines form via thiol displacement and re-addition to an iminium intermediate (Fig. 1B) .

Applications in Drug Discovery and Materials Science

Pharmacological Scaffolds

The compound’s ability to generate oxadiazinones and pyrimidines positions it as a precursor for:

  • Antibacterial Agents: Mimicking β-lactam antibiotics through strained heterocycles.

  • Kinase Inhibitors: Pyrimidine cores targeting ATP-binding pockets.

Polymer Chemistry

Incorporation into polyurethanes and polyureas enhances thermal stability, though its aromaticity may reduce flexibility compared to aliphatic isocyanates.

Recent Advances and Future Directions

Computational-Guided Design

DFT and IR spectroscopy synergize to predict reaction outcomes and characterize products, reducing experimental trial-and-error .

Unresolved Challenges

  • Stereocontrol: Achieving enantioselective cycloadditions remains elusive.

  • Green Synthesis: Developing phosgene-free routes using CO2_2 as a carbonyl source.

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